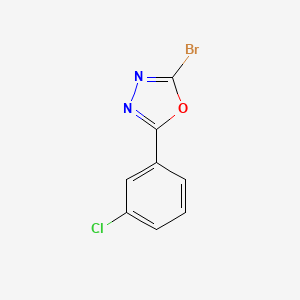

2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole

Beschreibung

Eigenschaften

IUPAC Name |

2-bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O/c9-8-12-11-7(13-8)5-2-1-3-6(10)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZRAIDZKZAHKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NN=C(O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to Pharmacophore Modeling of 2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole: From Theory to Virtual Screening

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and broad spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth exploration of pharmacophore modeling as applied to a specific derivative, 2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole. We dissect the theoretical underpinnings of both ligand-based and structure-based pharmacophore modeling, offering a rationale for methodological choices in drug discovery. This document serves as a practical handbook for researchers and drug development professionals, detailing validated protocols for model generation, rigorous validation techniques, and application in virtual screening campaigns to identify novel bioactive compounds. By grounding our discussion in established principles and providing self-validating workflows, we aim to equip scientists with the expertise to leverage this powerful computational tool for lead identification and optimization.

The Strategic Importance of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention from medicinal chemists.[3] Its appeal lies in its versatile biological activities, which include anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][4][5] The scaffold is considered a bioisostere for ester and amide groups, offering improved metabolic stability and favorable pharmacokinetic profiles. Several FDA-approved drugs, such as the anti-HIV agent Raltegravir and the anticancer drug Zibotentan, feature the 1,3,4-oxadiazole moiety, highlighting its clinical significance.[2][6]

Our focus molecule, 2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole , combines this privileged scaffold with specific substitutions designed to modulate its biological activity. The 3-chlorophenyl group can engage in hydrophobic and aromatic interactions within a target's binding pocket, while the bromo substituent provides a potential vector for further chemical modification or specific halogen bonding interactions. Understanding the spatial arrangement of key chemical features responsible for its potential biological activity is paramount for identifying its molecular targets and discovering novel, more potent analogs. This is where pharmacophore modeling becomes an indispensable tool.[7]

Foundational Pillars of Pharmacophore Modeling

Paul Ehrlich's initial concept of a "pharmacophore" described it as the essential molecular framework carrying the features responsible for a drug's biological activity.[8] In modern computational chemistry, a pharmacophore model is a 3D arrangement of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target.[9] It is not a real molecule but an abstract map of key interaction points.

The primary utility of a pharmacophore model is to filter large chemical databases to find molecules that match these essential features, thereby enriching the selection of compounds likely to be active.[10] This process, known as pharmacophore-based virtual screening, significantly reduces the time and cost associated with identifying new lead compounds compared to traditional high-throughput screening.[9][11]

Ligand-Based vs. Structure-Based Modeling: A Dichotomy of Approach

The choice between ligand-based and structure-based pharmacophore modeling depends entirely on the available data.[8]

| Feature | Ligand-Based Pharmacophore Modeling | Structure-Based Pharmacophore Modeling |

| Starting Point | A set of known active ligands with diverse structures.[12] | The 3D crystal structure of the target protein, often complexed with a ligand.[13][14] |

| Core Principle | Assumes that common chemical features shared by active molecules are responsible for their biological activity.[8] | Analyzes the complementary chemical features of the active site to identify key interaction points.[13] |

| Primary Advantage | Applicable when the 3D structure of the target is unknown.[7] | Provides a more accurate representation of the binding pocket's interaction capabilities; can identify novel scaffolds.[13] |

| Key Challenge | The model's quality is highly dependent on the structural diversity and conformational sampling of the training set ligands.[12] | The protein structure represents a static snapshot and may not fully capture the dynamics of ligand binding.[15][16] |

Expert Insight: The decision to use a ligand-based versus a structure-based approach is the first critical juncture in the workflow. A ligand-based model is powerful for scaffold hopping when you have a good set of active molecules but no target structure.[11] However, if a high-resolution crystal structure is available, a structure-based model is generally preferred as it is derived from the direct physical reality of the binding site, reducing the potential biases inherent in a limited set of known ligands.[12][13]

Methodologies: From Data Preparation to Model Generation

A robust pharmacophore model is built upon a meticulously executed and validated workflow. The following sections provide detailed, step-by-step protocols for both ligand-based and structure-based approaches.

Protocol 1: Ligand-Based Pharmacophore Modeling

This approach is employed when several active molecules are known, but the target protein structure is unavailable.

Step-by-Step Methodology:

-

Training Set & Test Set Preparation:

-

Compile a dataset of at least 15-20 structurally diverse molecules with known biological activity against the target of interest.

-

Divide the dataset into a training set (approx. 75%) to build the model and a test set (approx. 25%) for internal validation.[17] The test set compounds should not be used during model development.[14]

-

Ensure the active compounds span a wide range of activity values (e.g., several orders of magnitude).

-

-

Conformational Analysis:

-

Generate a diverse set of low-energy 3D conformations for each molecule in the training set. This is a critical step as the model's quality depends on sampling the bioactive conformation.[12]

-

Utilize algorithms like the BEST or FAST method in software packages (e.g., Discovery Studio, LigandScout) to explore the conformational space. An energy threshold (e.g., 20 kcal/mol above the global minimum) is typically used to limit the number of conformers.[17]

-

-

Feature Identification & Hypothesis Generation:

-

Identify common chemical features among the active molecules. Standard features include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (HY), Aromatic Ring (AR), Positive Ionizable (PI), and Negative Ionizable (NI).

-

The software aligns the conformers of the active compounds and generates multiple pharmacophore hypotheses (models) that share a common set of features in a specific 3D arrangement.

-

-

Scoring and Ranking Hypotheses:

-

The generated hypotheses are scored and ranked based on how well they map the most active compounds while ignoring inactive ones. The goal is to find a model that is both sensitive (identifies actives) and specific (rejects inactives).[11]

-

Caption: A streamlined workflow for developing a ligand-based pharmacophore model.

Protocol 2: Structure-Based Pharmacophore Modeling

This is the preferred method when a high-resolution 3D structure of the target protein is available.

Step-by-Step Methodology:

-

Protein Structure Preparation:

-

Obtain a high-resolution X-ray crystal structure of the target protein, preferably co-crystallized with a ligand, from the Protein Data Bank (PDB).

-

Prepare the protein structure: remove water molecules (unless they are critical for binding), add hydrogen atoms, assign correct protonation states, and perform energy minimization to relieve steric clashes.[18]

-

-

Binding Site Identification:

-

Define the active site of the protein. If a co-crystallized ligand is present, the binding site is defined as the region surrounding this ligand. Otherwise, pocket-finding algorithms can be used.

-

-

Feature Generation:

-

The software analyzes the protein's active site and generates a map of potential interaction points (e.g., HBA, HBD, HY). These features represent the complementary characteristics a ligand must have to bind effectively.[13]

-

This process can be guided by the interactions observed between the protein and a known co-crystallized ligand.

-

-

Pharmacophore Model Construction and Refinement:

-

Select the most relevant features to construct the pharmacophore model. The model should represent the most critical interactions for ligand binding.

-

Refine the model by adding excluded volumes, which represent regions of the binding site occupied by the protein, to prevent steric clashes with screened compounds.

-

Caption: A streamlined workflow for developing a structure-based pharmacophore model.

Model Validation: The Cornerstone of Trustworthiness

A pharmacophore model is only useful if it has predictive power.[11] Rigorous validation is a non-negotiable step to ensure the model can reliably distinguish active compounds from inactive ones.[19]

Key Validation Techniques:

-

Internal Test Set Validation: The model's ability to accurately predict the activity of the compounds in the held-out test set is a primary indicator of its quality.[20]

-

Decoy Set Screening: The model is used to screen a database containing a small number of known active compounds mixed with a large number of "decoy" molecules (assumed inactives with similar physicochemical properties). A good model should rank the actives significantly higher than the decoys.

-

Fischer's Randomization Test: This method assesses the statistical significance of the model by generating multiple models from shuffled data. If the original model's cost is significantly better than the random models, it indicates a strong correlation between the chemical features and biological activity.[20]

Quantitative Metrics for Validation:

The performance of a validation screen is assessed using several metrics.

| Metric | Description | Ideal Value |

| Enrichment Factor (EF) | Measures how many more active compounds are found in the top fraction (e.g., 1% or 5%) of the screened database compared to a random selection.[9] | High (e.g., >10) |

| Goodness of Hit (GH) Score | A scoring function that considers the percentage of actives retrieved, the percentage of actives in the hit list, and the enrichment factor. | Ranges from 0 (null model) to 1 (ideal model). |

| Area Under the Curve (AUC-ROC) | The AUC of a Receiver Operating Characteristic (ROC) curve plots the true positive rate vs. the false positive rate. It measures the model's overall ability to discriminate between classes.[9] | 1.0 (perfect classifier), 0.5 (random) |

A Hypothetical Case Study: Targeting Thymidine Phosphorylase

To illustrate the practical application of these principles, we will construct a hypothetical case study for 2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole . The 1,3,4-oxadiazole scaffold is a known inhibitor of Thymidine Phosphorylase (TP), an enzyme implicated in cancer progression and angiogenesis.[4][21][22] We will therefore proceed with a structure-based approach using TP as our target.

Objective: To develop a structure-based pharmacophore model to identify novel TP inhibitors based on the binding mode of 1,3,4-oxadiazole derivatives.

Workflow Execution:

-

Protein Selection: We select a high-resolution crystal structure of human Thymidine Phosphorylase from the PDB (e.g., PDB ID: 1UOU). The protein is prepared as described in Protocol 2.

-

Model Generation: The binding site is analyzed to generate interaction features. Based on known inhibitors, we would expect to identify key features such as:

-

Two Hydrogen Bond Acceptors (HBA): Corresponding to the two nitrogen atoms in the oxadiazole ring.

-

One Aromatic Ring (AR): To map the 3-chlorophenyl group.

-

One Hydrophobic (HY) feature: For the chloro-substituent or other hydrophobic regions.

-

-

Model Validation: The generated pharmacophore model would be validated using a decoy set. The model's ability to retrieve known TP inhibitors (e.g., Tipiracil) from the decoy database would be assessed using the EF and AUC-ROC metrics.

-

Virtual Screening: Once validated, the pharmacophore model is used as a 3D query to screen large compound libraries (e.g., Enamine, PubChem).[4][23]

-

Hit Post-Processing:

-

The retrieved "hit" compounds that match the pharmacophore are filtered based on drug-likeness criteria (e.g., Lipinski's Rule of Five).

-

The remaining hits are then subjected to molecular docking to predict their binding poses and rank them based on binding affinity.[24]

-

The top-ranked compounds become candidates for experimental testing.

-

Caption: An example of a virtual screening funnel, starting from a large library and progressively filtering down to a manageable number of high-priority candidates for experimental validation.

Conclusion and Future Perspectives

Pharmacophore modeling is a robust and efficient computational strategy that serves as a critical pillar in modern drug discovery.[9] This guide has detailed the core principles and provided actionable, field-proven protocols for developing and validating both ligand- and structure-based pharmacophore models, using 2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole as a focal point. The true power of this technique lies in its ability to abstract complex molecular interactions into a simple, searchable model, enabling the rapid identification of novel and structurally diverse lead compounds.

The future of pharmacophore modeling is evolving towards more dynamic and integrated approaches. The use of multiple pharmacophore models derived from molecular dynamics simulations can better account for protein flexibility, potentially leading to the discovery of compounds with novel binding modes.[12][15][16] Furthermore, the integration of artificial intelligence and machine learning is set to enhance the predictive power and automation of these workflows, accelerating the pace of discovery and bringing new therapeutics to patients faster.[12]

References

- Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. (2022). Journal of Biomolecular Structure and Dynamics.

- Schaller, D., et al. (2020). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules.

- Creative Biolabs. Structure based Pharmacophore Modeling Service.

- Al-Warhi, T., et al. (2025). Discovery of novel 1,3,4-oxadiazole derivatives as anticancer agents targeting thymidine phosphorylase: pharmacophore modelling, virtual screening, molecular docking, ADMET and DFT analysis. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Starner, N., et al. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. Molecules.

- Adesina, K., et al. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega.

- Khan, I., et al. (2022). Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies. Frontiers in Chemistry.

- Starner, N., et al. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. PubMed.

- Kumar, A., et al. (2026). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry.

- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2023). Molecules.

- Pharmacophore modeling. (2025). Fiveable.

- Synthesis and Biological Evaluation of New 1,3,4-Oxadiazoles as Potential Anticancer Agents and Enzyme Inhibitors. (2020). PubMed.

- Mathew, R., et al. (2025). Computational Design and Anti-Inflammatory Assessment of Novel 1,3,4-Oxadiazole Derivatives. International Journal of Pharmaceutical Sciences.

- Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. (2022). MDPI.

- Ali, A., et al. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. PubMed.

- Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Fun. (2022). Semantic Scholar.

- Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International.

- An overview on a Computer-Aided Drug Design by Pharmacophore modelling and Virtual screening approach. (2024). IJHSSM.org.

- 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). Biointerface Research in Applied Chemistry.

- De Luca, L., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Molecules.

- Identification of 1,3,4-oxadiazoles as tubulin-targeted anticancer agents: a combined field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, molecular dynamics simulation, and density functional theory calculation approach. (2023). PubMed.

- Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. (2022). Molecules.

- Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. (2018). MDPI.

- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). RSC Advances.

- Pharmacophore Modelling in Drug Discovery and Development. (n.d.). SlideShare.

- Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. (2019). MDPI.

- Design, synthesis, modelling studies and biological evaluation of 1,3,4-oxadiazole derivatives as potent anticancer agents targeting thymidine phosphorylase enzyme. (2021). PubMed.

- 3D Ligand-Based Pharmacophore Modeling. (2017). Bio-protocol.

- Ligand based pharmacophore modelling and integrated computational approaches in the quest for small molecule inhibitors against hCA IX. (2024). RSC Advances.

- Molecular Modeling of some 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors for the Treatment of Cancer. (2023). Bentham Science.

- Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. (2025). ResearchGate.

- Synthesis, Antimicrobial, Antiproliferative, and Docking Studies of 1,3,4-Oxadiazole Derivatives Containing Benzimidazole Scaffold. (2022). Biointerface Research in Applied Chemistry.

- 1,3,4-Oxadiazole as a pharmacophore in commercial and preclinical stage drugs. (n.d.). ResearchGate.

- Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. (n.d.). Pak. J. Pharm. Sci..

- Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. (2013). Research Journal of Chemical Sciences.

- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (2011). Journal of Young Pharmacists.

- Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. (n.d.). International Journal of Pharmaceutical Sciences and Research.

- Bhopatrao, A., et al. (2024). 1,3,4- Oxadiazole, A Complete Review on Biological Activities of Newly Synthesized Derivatives. Asian Journal of Research in Chemistry.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules.

- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (n.d.). Journal of Pharmaceutical Research International.

Sources

- 1. Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. ajrconline.org [ajrconline.org]

- 6. researchgate.net [researchgate.net]

- 7. columbiaiop.ac.in [columbiaiop.ac.in]

- 8. ijhssm.org [ijhssm.org]

- 9. Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 10. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 13. creative-biolabs.com [creative-biolabs.com]

- 14. fiveable.me [fiveable.me]

- 15. mdpi.com [mdpi.com]

- 16. Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bio-protocol.org [bio-protocol.org]

- 18. mdpi.com [mdpi.com]

- 19. Ligand based pharmacophore modelling and integrated computational approaches in the quest for small molecule inhibitors against hCA IX - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biointerfaceresearch.com [biointerfaceresearch.com]

- 21. mdpi.com [mdpi.com]

- 22. Design, synthesis, modelling studies and biological evaluation of 1,3,4-oxadiazole derivatives as potent anticancer agents targeting thymidine phosphorylase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Characterization and Physical Properties of 2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole

The following technical guide provides a comprehensive characterization profile for 2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole , designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole is a disubstituted heterocyclic building block critical in the synthesis of biologically active agents. Belonging to the 1,3,4-oxadiazole class, this compound serves as a high-value scaffold due to the orthogonal reactivity of its substituents: the 2-bromo group functions as an excellent leaving group for Nucleophilic Aromatic Substitution (

This guide details the physicochemical profile, synthesis pathways, and rigorous characterization protocols required to validate the integrity of this compound in a research setting.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Nomenclature and Identification

| Parameter | Detail |

| IUPAC Name | 2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole |

| CAS Number | Not widely listed in public registries; refer to PubChem CID 82301304 |

| Molecular Formula | |

| Molecular Weight | 259.49 g/mol |

| SMILES | C1=CC(=CC(=C1)Cl)C2=NN=C(O2)Br |

Physical Characteristics

The physical state of 2-bromo-1,3,4-oxadiazoles is heavily influenced by

-

Appearance : Typically isolated as a white to off-white crystalline solid . Impurities often manifest as a yellow/orange discoloration due to ring-opening degradation or residual bromine.

-

Melting Point (MP) :

-

Experimental Status: While specific batch data varies, structural analogs (e.g., 2-bromo-5-phenyl-1,3,4-oxadiazole) typically melt in the range of 110°C – 135°C .

-

Thermodynamic Note: The presence of the meta-chloro substituent (

) generally lowers the lattice energy slightly compared to the para-isomer due to reduced symmetry, potentially depressing the MP by 5–10°C relative to the 4-chlorophenyl analog.

-

-

Solubility Profile :

-

High Solubility : DMSO, DMF, Dichloromethane (DCM), Ethyl Acetate.

-

Moderate Solubility : Ethanol, Methanol (heating required).

-

Insoluble : Water, Hexanes (useful for precipitation/trituration).

-

Computed Properties (In Silico)

| Property | Value (Predicted) | Significance |

| LogP (Octanol/Water) | ~3.1 ± 0.4 | Indicates moderate lipophilicity; suitable for CNS drug scaffolds. |

| Density | ~1.75 g/cm³ | High density attributed to heavy Br and Cl atoms. |

| Polar Surface Area (TPSA) | ~38.9 Ų | Suggests good membrane permeability. |

Synthesis and Stability Logic

The synthesis of 2-bromo-1,3,4-oxadiazoles requires careful control to prevent hydrolysis of the sensitive C-Br bond. The most robust pathway involves the cyclization of the corresponding hydrazide followed by bromination.

Reaction Pathway Diagram

The following diagram illustrates the logical flow from the starting benzoic acid derivative to the final brominated scaffold.

Figure 1: Synthetic route emphasizing the conversion of the oxadiazolone intermediate to the 2-bromo product via phosphoryl bromide.

Stability Considerations

-

Hydrolytic Instability : The C2 position is electron-deficient. Prolonged exposure to atmospheric moisture or protic solvents with nucleophiles (even water) can lead to hydrolysis back to the oxadiazolone. Storage under inert gas (Ar/N2) at -20°C is recommended.

-

Thermal Stability : Stable up to its melting point. However, heating above 150°C may induce decomposition with the release of bromine gas or ring fragmentation.

Experimental Characterization Protocols

To ensure data integrity, the following protocols should be used to validate the physical characteristics of the compound.

Melting Point Determination (Capillary Method)

Use this method for routine batch release.

-

Preparation : Dry the sample in a vacuum desiccator (

) for 4 hours to remove solvent inclusions which depress MP. -

Loading : Pack 2–3 mm of the crystalline solid into a clean glass capillary.

-

Ramp Rate :

-

Fast Ramp: 10°C/min up to 90°C.

-

Slow Ramp: 1°C/min from 90°C until the liquid phase appears.

-

-

Observation : Record the onset (meniscus formation) and clear point (complete liquefaction).

-

Acceptance Criteria: A range of

indicates high purity (

-

Differential Scanning Calorimetry (DSC)

Use this method for thermodynamic validation.

-

Instrument : Calibrate using an Indium standard (

). -

Pan : Hermetically sealed aluminum pan (to prevent sublimation).

-

Program : Equilibrate at 30°C

Ramp 5°C/min to 200°C. -

Analysis : The melting endotherm peak temperature is the definitive

. Any pre-transition peaks indicate polymorphic impurities or solvates.

Purity Analysis Workflow

The melting point must be contextualized with spectral purity.

Figure 2: Purification and validation workflow to ensure the measured melting point reflects the intrinsic property of the compound.

Applications in Drug Development

The specific physical characteristics of this compound make it a versatile tool:

-

Scaffold Diversity : The 2-bromo group allows for the rapid generation of libraries via

with amines, thiols, and alkoxides. -

Bioisostere : The 1,3,4-oxadiazole ring acts as a bioisostere for amide and ester linkages, improving metabolic stability while maintaining hydrogen bond acceptor capability.

-

Enzyme Inhibition : Derivatives of 5-aryl-1,3,4-oxadiazoles have shown potency against enzymes such as Cyclooxygenase (COX) and various tyrosine kinases.

References

-

PubChem . 2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole (CID 82301304).[1] National Library of Medicine. Available at: [Link]

-

Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(6), 2696-2710. (General class properties).[2]

- Somani, R. R., & Shirodkar, P. Y. (2009). Oxadiazoles: A New Class of Anti-Inflammatory Agents. International Journal of Pharmaceutical Sciences and Drug Research, 1(1), 1-9.

Sources

Technical Guide: Synthesis Pathways for 2-Substituted-5-(3-chlorophenyl)-1,3,4-oxadiazoles

Executive Summary

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere for carboxylic acids, esters, and carboxamides.[1] The specific derivative 5-(3-chlorophenyl)-1,3,4-oxadiazole is of high value due to the meta-chloro substituent on the phenyl ring. This halogenation enhances lipophilicity (

This guide details three distinct, field-validated synthesis pathways for generating 2-substituted derivatives of this scaffold. It prioritizes reproducibility, safety, and scalability.

Part 1: Retrosynthetic Analysis

To design an effective synthesis, we must first deconstruct the target molecule. The 1,3,4-oxadiazole ring is typically assembled via the cyclization of hydrazine derivatives.[2][3]

Strategic Disconnections

-

C2-O/C5-O Bond Formation: Cyclodehydration of 1,2-diacylhydrazines.

-

C-N Bond Formation: Oxidative cyclization of acylhydrazones.

-

C2-S Bond Formation: Cyclization with carbon disulfide for mercapto-derivatives.

Figure 1: Retrosynthetic disconnection of the 5-(3-chlorophenyl)-1,3,4-oxadiazole scaffold showing three primary synthetic routes.

Part 2: Validated Synthesis Protocols

Pathway A: Cyclodehydration via Phosphorus Oxychloride ( )

Best for: Alkyl/Aryl substituents at the C2 position.

Mechanism: The reaction proceeds through an imidoyl chloride intermediate, followed by nucleophilic attack of the carbonyl oxygen and elimination of

Protocol

-

Reagents: 3-chlorobenzohydrazide (1.0 eq), Carboxylic Acid (

, 1.0 eq), -

Procedure:

-

Mix the hydrazide and the appropriate carboxylic acid in a round-bottom flask.

-

Add

carefully. Safety Note: Perform in a fume hood; -

Reflux the mixture at 100–110°C for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

-

Quenching (Critical): Cool the reaction mixture to room temperature. Pour slowly onto crushed ice with vigorous stirring. This step is highly exothermic.

-

Neutralize with solid

to pH 7–8. -

Filter the precipitate, wash with cold water, and recrystallize from ethanol.

-

Pathway B: Iodine-Mediated Oxidative Cyclization

Best for: Sensitive substrates; "Green Chemistry" compliance.

Mechanism: Condensation of hydrazide with aldehyde forms an acylhydrazone.

Protocol

-

Step 1 (Acylhydrazone Formation):

-

Reflux 3-chlorobenzohydrazide (1.0 eq) and Aryl Aldehyde (

, 1.0 eq) in Ethanol (10 mL) with a catalytic amount of acetic acid for 2 hours. -

Cool, filter, and dry the solid acylhydrazone.

-

-

Step 2 (Cyclization):

-

Dissolve the acylhydrazone (1.0 mmol) in DMSO (5 mL).

-

Add

(3.0 eq) and Molecular Iodine ( -

Stir at 100°C for 2–4 hours until the iodine color fades/stabilizes.

-

Workup: Pour into aqueous

(sodium thiosulfate) to quench excess iodine. Extract with ethyl acetate.

-

Pathway C: Thione Synthesis via Carbon Disulfide ( )

Best for: Synthesizing 2-mercapto-1,3,4-oxadiazoles (which exist in thione-thiol tautomerism). Significance: The thiol group allows for further S-alkylation to create thioethers [5].

Protocol

-

Reagents: 3-chlorobenzohydrazide (10 mmol), KOH (10 mmol),

(20 mmol), Ethanol (50 mL). -

Procedure:

-

Dissolve KOH in ethanol. Add the hydrazide and stir until dissolved.

-

Add

dropwise at -

Reflux the mixture for 6–8 hours. Evolution of

gas (rotten egg smell) indicates reaction progress. -

Workup: Concentrate the solvent. Acidify the residue with dilute

to pH 2–3. -

The resulting solid is 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol .

-

Part 3: Comparative Analysis & Data

The choice of method depends on the desired substituent at the C2 position and the tolerance of the functional groups present.

| Parameter | Method A ( | Method B ( | Method C ( |

| Target C2-Substituent | Alkyl, Aryl | Aryl, Heteroaryl | Thiol (-SH) / Thione (=S) |

| Starting Material | Carboxylic Acid | Aldehyde | Carbon Disulfide |

| Typical Yield | 75% – 90% | 80% – 95% | 70% – 85% |

| Reaction Time | 4 – 6 Hours | 2 – 4 Hours | 6 – 12 Hours |

| Safety Profile | High Risk: Corrosive, violent quenching. | Medium Risk: Iodine staining, DMSO handling.[4] | High Risk: |

| Green Metric | Low (Phosphorus waste) | High (Transition-metal free) | Medium (Atom economy) |

Part 4: Mechanistic Visualization (Pathway A)

Understanding the

Figure 2: Step-wise mechanism of POCl3-mediated cyclodehydration involving the imidoyl chloride transition state.

Part 5: Trustworthiness & Safety (E-E-A-T)

Self-Validating the Protocol

To ensure your synthesis was successful before sending samples for NMR/MS:

-

IR Spectroscopy: Look for the disappearance of the carbonyl (

) stretch at 1650–1690 -

TLC Monitoring: The oxadiazole product is typically less polar than the hydrazide precursor. In a Hexane:EtOAc (7:3) system, the

value should increase significantly.

Critical Safety Hazards

-

Phosphorus Oxychloride (

): Reacts explosively with water. All glassware must be oven-dried. Quenching must be done on ice, dropwise. -

Carbon Disulfide (

): Flash point is -30°C. It can ignite upon contact with a hot plate surface. Use oil baths or heating mantles only.

References

-

Biological Activity of Oxadiazole Derivatives Source: National Institutes of Health (PMC) [Link]

-

Synthesis and Pharmacological Activity of 1,3,4-Oxadiazoles Source: MDPI (Molecules) [Link]

-

POCl3-Mediated Cyclization Mechanism Source: Journal of Saudi Chemical Society [Link]

-

Iodine-Mediated Oxidative Cyclization Source: Journal of Organic Chemistry (ACS) [Link]

-

Synthesis of 5-substituted-1,3,4-oxadiazole-2-thiol Source: ResearchGate (Oriental Journal of Chemistry) [Link]

Sources

Application Note: Nucleophilic Substitution Protocols for 2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole

Executive Summary & Chemical Logic

This guide details the protocols for functionalizing 2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole via Nucleophilic Aromatic Substitution (

While 2-amino-1,3,4-oxadiazoles are classically synthesized de novo via oxidative cyclization of thiosemicarbazides [1], the substitution approach on a pre-formed 2-bromo scaffold offers a critical advantage: Late-Stage Diversification . It allows medicinal chemists to rapidly generate libraries of analogs from a single electrophilic core without repeating the cyclization sequence for every derivative.

The Chemoselectivity Challenge

The 1,3,4-oxadiazole ring is electron-deficient, mimicking the electronic properties of pyridine. The nitrogen atoms at positions 3 and 4 withdraw electron density, activating the C2-position for nucleophilic attack.

-

The Activator: The oxadiazole ring acts as an intrinsic electron-withdrawing group (EWG).

-

The Leaving Group: Bromine at C2 is highly labile.

-

The Spectator: The 3-chlorophenyl group at C5 provides lipophilicity and inductive electron withdrawal, further activating the C2 position, but is itself inert to mild

conditions (requiring Pd-catalysis to react).

Critical Failure Mode: The primary competing reaction is Ring Opening (Hydrolysis) . Strong hydroxide bases or aqueous conditions can attack the C2 or C5 positions, cleaving the ring back to the hydrazide [2]. Therefore, anhydrous non-nucleophilic bases are strictly required.

Mechanistic Pathways

The reaction follows a classical addition-elimination (

Figure 1: Mechanistic bifurcation between productive substitution and destructive ring opening.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Best for: Primary and Secondary Amines (Morpholine, Piperazine, Anilines)

Rationale: Amines are potent nucleophiles that can often react without strong exogenous bases, minimizing ring opening.

Materials:

-

Substrate: 2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole (1.0 equiv)

-

Nucleophile: Amine (1.2 – 2.0 equiv)

-

Base:

(2.0 equiv) or DIPEA (2.0 equiv) -

Solvent: Anhydrous Acetonitrile (MeCN) or DMF

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (

). -

Dissolution: Dissolve the 2-bromo substrate (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M). Note: DMF is preferred if the amine is poorly soluble.

-

Addition: Add

(anhydrous, granular). Then, add the amine dropwise at Room Temperature (RT). -

Reaction:

-

Aliphatic Amines: Stir at RT for 2–4 hours.

-

Anilines/Steric Hindrance: Heat to

for 4–12 hours.

-

-

Monitoring: Check TLC (Hexane:EtOAc 7:3). Look for the disappearance of the starting material (

) and appearance of a more polar spot. -

Workup:

-

Dilute with cold water (20 mL).

-

Extract with EtOAc (

mL). -

Wash combined organics with Brine (

). -

Dry over

, filter, and concentrate.

-

-

Purification: Recrystallization from EtOH is often sufficient. If oil, use Flash Chromatography (

).

Protocol B: C-S Bond Formation (Thiolation)

Best for: Thiophenols, Alkyl Thiols

Rationale: Thiolates are soft nucleophiles that react rapidly. However, thiols are acidic, so careful deprotonation is required.

Step-by-Step Methodology:

-

Activation: In a separate vial, dissolve the Thiol (1.1 equiv) in dry THF or DMF. Add Sodium Hydride (NaH, 60% in oil, 1.2 equiv) at

. Stir for 15 min until -

Coupling: Add the pre-formed thiolate solution dropwise to a solution of the 2-bromo substrate (1.0 equiv) in THF/DMF at

. -

Reaction: Allow to warm to RT. Stir for 1–2 hours. Warning: Do not heat unless necessary; thiols can cause ring fragmentation at high temps.

-

Quench: Carefully quench with saturated

solution. -

Workup: Standard extraction (EtOAc/Water).

Protocol C: C-O Bond Formation (Etherification)

Best for: Phenols, Primary Alcohols

Rationale: Alkoxides are hard nucleophiles and strong bases. This is the highest-risk protocol for ring opening. Sterically hindered bases are recommended to prevent attack at the carbonyl-like carbon.

Modification: Use Cesium Carbonate (

Optimization & Troubleshooting Guide

Use the following decision matrix to optimize low-yielding reactions.

| Issue | Observation | Root Cause | Corrective Action |

| No Reaction | SM remains unchanged after 24h. | Nucleophile too weak or steric hindrance. | Switch solvent to DMF (polar aprotic); Increase Temp to |

| Ring Opening | Formation of hydrazide (polar baseline spot). | Base too strong or wet solvent. | Switch from NaH/NaOH to |

| Hydrolysis | Conversion to 2-hydroxy-oxadiazole (tautomer of oxadiazolone). | Moisture in system.[1] | Use molecular sieves in solvent; Conduct under strict Argon atmosphere. |

Optimization Workflow

Figure 2: Decision tree for optimizing reaction conditions based on TLC/LCMS feedback.

Safety & Handling

-

Lachrymator Potential: Halogenated heterocycles can be irritating. Handle in a fume hood.

-

Thermal Instability: 1,3,4-Oxadiazoles are potentially explosive or energetic if nitrated, but the bromo-derivative is generally stable. However, avoid heating dry solids above

. -

Waste: Quench all reaction mixtures containing bromides with water before disposal to prevent alkylation of waste containers.

References

-

Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012. Link

-

Glidewell, C., et al. "Ring opening of 1,3,4-oxadiazoles by nucleophiles." Journal of the Chemical Society, Perkin Transactions 2, 2002. Link

-

Patel, K. N., et al. "Synthesis of 2-amino-1,3,4-oxadiazoles: A Review." ARKIVOC, 2010. Link

-

Dolman, S. J., et al. "Superior reactivity of thiosemicarbazides in the synthesis of 2-amino-1,3,4-oxadiazoles." Journal of Organic Chemistry, 2006. Link

Sources

Application Note & Protocols: Sonogashira Coupling of 2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole

Introduction: The Strategic Importance of Alkynyl-Oxadiazoles

The Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis, facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported in 1975, this palladium- and copper-cocatalyzed transformation is prized for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it indispensable in the synthesis of complex molecules.[1][3][4]

This guide focuses on the application of the Sonogashira reaction to a specific and highly valuable heterocyclic scaffold: 2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole. The 1,3,4-oxadiazole ring is a privileged structure in medicinal chemistry and materials science.[5][6] Derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[5][7][8] The introduction of an alkynyl moiety via Sonogashira coupling serves two primary purposes:

-

Bioisosteric Replacement & Scaffold Extension: Alkynes can act as rigid linkers to explore deeper into protein binding pockets or serve as bioisosteres for other functional groups.

-

Synthetic Handle for Further Diversification: The resulting C-C triple bond is a versatile functional group for subsequent transformations, such as click chemistry, partial or full reduction, or further cross-coupling reactions.

This document provides a detailed methodological framework for researchers engaged in drug discovery and materials development, explaining the causal chemistry behind the protocol and offering robust, validated procedures for the successful synthesis of 2-alkynyl-5-(3-chlorophenyl)-1,3,4-oxadiazole derivatives.

Reaction Principle and Catalytic Mechanism

The Sonogashira coupling proceeds via two interconnected, independent catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.[3] Understanding this dual mechanism is critical for optimizing reaction conditions and troubleshooting unexpected outcomes.

The substrate, 2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole, is an electron-deficient heteroaryl bromide. The general reactivity order for aryl halides in Sonogashira coupling is I > Br > Cl.[1][9] While aryl iodides are the most reactive, often reacting at room temperature, aryl bromides typically require elevated temperatures to undergo efficient oxidative addition to the palladium(0) center.[1][9]

The Palladium Cycle:

-

Pre-catalyst Activation: The reaction is often initiated with a stable Pd(II) pre-catalyst, such as Pd(PPh₃)₂Cl₂. In the presence of an amine base or phosphine ligands, this is reduced in situ to the active Pd(0) species, typically Pd(PPh₃)₂.[1]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond of the oxadiazole substrate, forming a square planar Pd(II) intermediate. This is generally the rate-limiting step for aryl bromides.

-

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic moieties (the oxadiazole and the alkyne) are eliminated from the palladium center, forming the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

The Copper Cycle:

-

Copper Acetylide Formation: The copper(I) salt (e.g., CuI) reacts with the terminal alkyne in the presence of the amine base. The base deprotonates the alkyne, and the resulting acetylide anion coordinates with the copper(I) cation to form a copper acetylide species.[10] This step increases the nucleophilicity of the alkyne, preparing it for transmetalation.[1][3]

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Experimental Protocols

Materials and Equipment

| Reagent/Material | Grade | Supplier Recommendation | Notes |

| 2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole | >97% | Custom Synthesis/Vendor | Ensure dryness before use. |

| Terminal Alkyne (e.g., Phenylacetylene) | >98% | Sigma-Aldrich, Acros | Distill if necessary. Liquid alkynes should be degassed. |

| Dichlorobis(triphenylphosphine)palladium(II) | Catalyst Grade | Strem, Sigma-Aldrich | Pd(PPh₃)₂Cl₂. Store under inert gas. |

| Copper(I) Iodide (CuI) | >99%, anhydrous | Strem, Sigma-Aldrich | White to off-white powder. Discolored (brown/green) CuI is oxidized. |

| Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) | Anhydrous, >99.5% | Acros, Sigma-Aldrich | Distill from CaH₂. Store over KOH pellets. |

| Tetrahydrofuran (THF) or Toluene | Anhydrous, >99.8% | Commercial Supplier | Use from a solvent purification system or freshly distilled. |

| Argon or Nitrogen Gas | High Purity (5.0) | Local Gas Supplier | For maintaining an inert atmosphere. |

| Standard Glassware | - | - | Schlenk flask or oven-dried round-bottom flask with septum. |

| Magnetic Stirrer/Hotplate | - | - | For agitation and heating. |

| TLC Plates | Silica Gel 60 F₂₅₄ | Millipore, Merck | For reaction monitoring. |

General Protocol for Sonogashira Coupling

This protocol is a general guideline and may require optimization for different terminal alkynes.[11]

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., THF) via syringe to dissolve the solids. Sequentially add the amine base (2.0-3.0 equiv) and the terminal alkyne (1.1-1.5 equiv) via syringe.

-

Reaction Conditions: Stir the reaction mixture at the desired temperature. For aryl bromides, heating to 50-80 °C is often necessary.[1][11]

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is a mixture of hexane and ethyl acetate. The product should have a different Rf value than the starting material.

-

Work-up: Upon completion (typically when the starting material is consumed), cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of Celite to remove the catalyst residues and amine salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (to remove the amine base) followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[11]

Example Protocol: Synthesis of 2-(3-Chlorophenyl)-5-(phenylethynyl)-1,3,4-oxadiazole

-

To a 50 mL oven-dried Schlenk flask, add 2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole (290 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol, 5 mol%), and CuI (19 mg, 0.10 mmol, 10 mol%).

-

The flask is sealed, evacuated, and backfilled with argon three times.

-

Anhydrous THF (10 mL) is added, followed by triethylamine (0.42 mL, 3.0 mmol) and phenylacetylene (0.13 mL, 1.2 mmol).

-

The flask is placed in a preheated oil bath at 65 °C and stirred for 8-12 hours.

-

Reaction progress is monitored by TLC (3:1 Hexane:Ethyl Acetate).

-

After cooling, the mixture is diluted with ethyl acetate (20 mL) and filtered through Celite.

-

The filtrate is washed with saturated NH₄Cl (2 x 15 mL) and brine (15 mL).

-

The organic layer is dried over Na₂SO₄, filtered, and concentrated.

-

The crude residue is purified by column chromatography (gradient elution, 5% to 20% ethyl acetate in hexane) to yield the title compound as a solid.

Data Presentation and Characterization

Table of Reaction Parameters

| Parameter | Typical Range/Condition | Rationale & Key Considerations |

| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ (1-5 mol%) | Pd(PPh₃)₂Cl₂ is often more stable and convenient.[1] Pd(PPh₃)₄ is also common.[3] Bulky, electron-rich phosphine ligands can sometimes improve efficiency for difficult substrates.[3] |

| Cu Co-catalyst | CuI (2-10 mol%) | Essential for the formation of the copper acetylide intermediate, which facilitates the transmetalation step.[3][10] Copper-free conditions exist but often require specialized ligands or bases.[9] |

| Base | Et₃N, i-Pr₂NH, DIPA, Piperidine (2-3 equiv.) | Neutralizes the H-X generated and deprotonates the alkyne.[10] The choice of amine can influence reaction rate and side reactions. |

| Solvent | THF, Toluene, DMF, Acetonitrile | Must be anhydrous and degassed. THF and Toluene are common choices. DMF can be used for less soluble substrates. |

| Temperature | 25 °C to 80 °C | Aryl bromides typically require heating (50-80 °C) to facilitate oxidative addition.[1] Reaction at room temperature may be sluggish or fail. |

| Alkyne Equiv. | 1.1 - 1.5 equivalents | A slight excess of the alkyne is used to drive the reaction to completion and compensate for potential side reactions like homocoupling. |

Expected Spectroscopic Data

The successful synthesis of 2-alkynyl-5-aryl-1,3,4-oxadiazoles can be confirmed by standard spectroscopic methods.[2][5][12]

| Technique | Expected Features |

| ¹H NMR | Disappearance of the starting material signals. Appearance of new signals corresponding to the alkyne substituent protons. Aromatic protons will show characteristic shifts and coupling patterns. |

| ¹³C NMR | Appearance of two new quaternary signals for the alkyne carbons (typically δ 80-100 ppm). The oxadiazole ring carbons are highly deshielded (typically δ ~160-165 ppm).[12] |

| IR (KBr) | A characteristic C≡C stretch (weak to medium intensity) around 2150-2260 cm⁻¹. Presence of C=N (~1620 cm⁻¹) and C-O-C (~1090 cm⁻¹) stretches confirm the oxadiazole ring.[13][14] |

| HRMS (ESI) | The molecular ion peak [M+H]⁺ or [M+Na]⁺ should match the calculated exact mass of the desired product, confirming its elemental composition. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (Pd(0) not formed or decomposed).2. Insufficient temperature.3. Poor quality reagents (wet solvent/base, oxidized CuI). | 1. Ensure a strictly inert atmosphere. Reaction turning black immediately can indicate Pd black formation.[15]2. Increase temperature in 10 °C increments.3. Use freshly distilled/dried solvents and base. Use fresh, white CuI. |

| Alkyne Homocoupling (Glaser) | 1. Presence of oxygen.2. High concentration of copper catalyst. | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.2. Reduce the amount of CuI to the lower end of the recommended range (e.g., 2-4 mol%). |

| Dehalogenation of Substrate | 1. Presence of water or other protic sources.2. Certain amine bases can promote this side reaction. | 1. Ensure all reagents and solvents are rigorously anhydrous.2. Try a different amine base (e.g., switch from Et₃N to i-Pr₂NH). |

| Complex Mixture of Products | 1. Reaction run for too long, leading to product degradation.2. Side reactions with functional groups on the alkyne. | 1. Monitor the reaction closely by TLC/LC-MS and stop it once the starting material is consumed.2. If the alkyne has sensitive functional groups, consider using protecting groups. |

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Reagents:

-

Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.

-

Copper(I) Iodide: Harmful if swallowed or inhaled. Avoid creating dust.

-

Amines (Et₃N, i-Pr₂NH): Corrosive, flammable, and have strong, unpleasant odors. Handle only in a fume hood.

-

Anhydrous Solvents (THF, Toluene): Highly flammable. Avoid sources of ignition. THF can form explosive peroxides upon storage; test for peroxides before use.

-

-

Procedure: Reactions under inert gas carry a risk of pressure buildup if not properly vented. Ensure the system is set up to allow for pressure equalization (e.g., via an oil bubbler).

Conclusion

The Sonogashira coupling is a highly effective and reliable method for the alkynylation of 2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole. By carefully controlling the reaction parameters—particularly catalyst integrity, reagent purity, and temperature—researchers can efficiently access a diverse range of novel alkynyl-oxadiazole derivatives. The protocols and insights provided in this guide offer a solid foundation for the successful application of this powerful reaction in the fields of medicinal chemistry and materials science.

References

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

Golla, N. S., et al. (2011). Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. Der Pharma Chemica, 3(6), 130-137. [Link]

-

Thomas, A. M., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5186-5211. [Link]

-

Nazarbahjat, N., et al. (2015). Synthesis and Characterization of 2,5-Disubstituted-1,3,4-oxadiazole Derivatives with Thioether Groups. Asian Journal of Chemistry, 27(7), 2409-2411. [Link]

-

ResearchGate. (2022). IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. [Link]

-

Kumar, A., & Rawat, M. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. RSC Advances, 12(12), 7249-7272. [Link]

-

Wielechowska, M., & Demchuk, O. M. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7794. [Link]

-

CORE. (n.d.). SYNTHESIS OF 2,5-DISUBSTITUTED-1,3,4-OXADIAZOLES USING ETHYL OLEATE AS PRECURSOR. [Link]

-

Namratha B., et al. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences, 3(10), 51-55. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Leah4sci. (2019). Sonogashira Coupling Reaction and Mechanism. [Link]

-

Shingare, M.S., et al. (2012). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Oriental Journal of Chemistry, 28(1), 449-455. [Link]

-

Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]

-

Khan, K. M., et al. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Journal of the Chemical Society of Pakistan, 35(2), 442-448. [Link]

-

National Institutes of Health. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. [Link]

-

Guo, W., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Organic & Biomolecular Chemistry, 17(12), 3149-3153. [Link]

-

J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]

-

ResearchGate. (2019). Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. [Link]

-

Chemistry Simplified Tamil. (2025). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. [Link]

-

ScienceMadness Discussion Board. (2007). Potential Sonogashira Reaction Problems?. [Link]

-

National Institutes of Health. (2018). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. [Link]

-

ResearchGate. (n.d.). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. [Link]

-

National Institutes of Health. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. asianpubs.org [asianpubs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jk-sci.com [jk-sci.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. isca.me [isca.me]

- 7. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. pubs.acs.org [pubs.acs.org]

- 10. m.youtube.com [m.youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. reddit.com [reddit.com]

Click chemistry applications for 2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole derivatives

Executive Summary

This technical guide details the application of 2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole as a high-value electrophilic scaffold for constructing 1,2,3-triazole-linked hybrids. The 1,3,4-oxadiazole core is a privileged pharmacophore in medicinal chemistry, known for its metabolic stability and hydrogen-bonding capability. By exploiting the lability of the C2-bromine atom, researchers can install "clickable" handles (alkynes or azides), enabling the rapid generation of diverse libraries via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Key Applications:

-

Fragment-Based Drug Discovery (FBDD): Rapid synthesis of anticancer (EGFR/TS inhibitors) and antimicrobial agents.

-

Bioconjugation: Attaching the oxadiazole pharmacophore to peptides or fluorophores.

-

Material Science: Creating liquid crystals or energetic materials via nitrogen-rich backbones.

Strategic Workflow & Mechanism

The 2-bromo-1,3,4-oxadiazole moiety is electron-deficient, making the C2 position highly susceptible to Nucleophilic Aromatic Substitution (

Diagram 1: Reaction Workflow The following flowchart illustrates the conversion of the bromo-precursor into a bioactive triazole hybrid.

Caption: Strategic pathway converting the electrophilic bromo-oxadiazole into a triazole hybrid via propargyl-amine displacement and subsequent CuAAC.

Module A: Pre-Click Functionalization (The "Handle")

Direct click reaction on the bromine atom is not possible. We must first install an alkyne handle. The 2-bromo group is an excellent leaving group for this transformation.

Objective: Synthesize 2-(prop-2-yn-1-ylamino)-5-(3-chlorophenyl)-1,3,4-oxadiazole.

Reagents:

-

Substrate: 2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole (1.0 eq)

-

Nucleophile: Propargylamine (1.2 eq)

-

Base: Potassium Carbonate (

) (2.0 eq) or Triethylamine ( -

Solvent: Anhydrous Acetonitrile (

) or DMF.

Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the 2-bromo-oxadiazole substrate in 10 mL of anhydrous MeCN.

-

Addition: Add 2.0 mmol of anhydrous

. Stir for 10 minutes at room temperature. -

Nucleophile Introduction: Dropwise add 1.2 mmol of propargylamine.

-

Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

-

Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The starting material (high

) should disappear, replaced by a lower

-

-

Work-up:

-

Validation:

-

IR: Look for the characteristic alkyne

stretch (~3250 -

1H NMR: A doublet at

~4.1 ppm (

-

Module B: The Click Reaction (CuAAC)

Once the alkyne-oxadiazole intermediate is isolated, it serves as the universal acceptor for any azide-containing molecule (e.g., azido-sugars, benzyl azides, or azido-drugs).

Objective: Synthesize the 1,4-disubstituted-1,2,3-triazole hybrid.

Reagents:

-

Alkyne: Propargyl-oxadiazole intermediate (from Module A) (1.0 eq).

-

Azide: R-Azide (1.0 - 1.2 eq).

-

Catalyst System:

-

Copper(II) Sulfate Pentahydrate (

) (10 mol%). -

Sodium Ascorbate (20 mol%) (Reduces Cu(II) to active Cu(I)).

-

-

Solvent:

-Butanol : Water (1:[3]1) or DMF : Water (for lipophilic azides).

Protocol:

-

Dissolution: Suspend the alkyne (1.0 mmol) and the organic azide (1.0 mmol) in 5 mL of

-BuOH/Water (1:1). -

Catalyst Preparation:

-

Prepare a fresh solution of sodium ascorbate (0.4 mmol in 0.5 mL water).

-

Prepare a solution of

(0.1 mmol in 0.2 mL water).

-

-

Initiation: Add the

solution to the reaction mixture, followed immediately by the sodium ascorbate solution. The mixture may turn bright yellow/orange (characteristic of Cu(I)). -

Incubation: Stir vigorously at Room Temperature (RT) for 6–12 hours.

-

Note: If the starting materials are insoluble, heat to 40–50°C.

-

-

Quenching & Isolation:

-

Dilute with 20 mL of cold water.

-

If the product precipitates: Filter and wash with dilute ammonium hydroxide (to remove copper traces) followed by water.

-

If product is soluble: Extract with Ethyl Acetate (

mL), dry over

-

-

Validation (The "Click" Check):

-

1H NMR: The diagnostic singlet of the Triazole-CH appears in the downfield region (

7.5 – 8.5 ppm). -

IR: Disappearance of the alkyne peak (~2100

).

-

Applications & Bioactivity Profiling[4][5]

The resulting 1,2,3-triazole-1,3,4-oxadiazole hybrids are "privileged structures" in drug design, often exhibiting superior efficacy compared to the individual pharmacophores.

Table 1: Reported Bioactivities of Oxadiazole-Triazole Hybrids

| Therapeutic Area | Target Mechanism | Reported Potency (Ref Class) |

| Anticancer | EGFR Kinase Inhibition | |

| Anticancer | Thymidylate Synthase (TS) | High cytotoxicity against MCF-7 & HCT-116 cell lines [2] |

| Antimicrobial | Cell Wall Synthesis | MIC values often < 10 |

| Antifungal | C14-demethylase | Active against C. albicans and A. niger [3] |

Why this works (SAR Insights):

-

Linker Geometry: The 1,2,3-triazole acts as a bioisostere of an amide bond but is resistant to enzymatic hydrolysis.

-

Pharmacophore Stacking: The oxadiazole ring provides electron-withdrawing character, enhancing the hydrogen-bonding acidity of the triazole proton, improving binding affinity to kinase domains (e.g., EGFR).

-

Lipophilicity: The 3-chlorophenyl group on your specific molecule enhances membrane permeability, crucial for intracellular targets.

Safety & Troubleshooting

-

Azide Safety: Organic azides with low Carbon-to-Nitrogen ratios (

) are potentially explosive. Always work behind a blast shield when handling low-molecular-weight azides. -

Copper Removal: Residual copper is cytotoxic. For biological assays, ensure rigorous washing with EDTA or dilute

during work-up. -

Regioselectivity: The CuAAC reaction is exclusively 1,4-regioselective. If you observe a mixture of isomers, check if the copper catalyst was inactive (oxidized) or if thermal (uncatalyzed) cycloaddition occurred.

References

-

El-Mekabaty, A. et al. (2022). New 1,3,4-oxadiazoles linked with the 1,2,3-triazole moiety as antiproliferative agents targeting the EGFR tyrosine kinase. Archiv der Pharmazie.

-

Naguib, B.H. et al. (2020). Synthesis of New 1,3,4-Oxadiazole-Incorporated 1,2,3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase. Molecules.

-

Bhat, K.I. et al. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists.

-

Rostovtsev, V.V. et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.

Sources

Technical Support Center: Purification of 2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole via Column Chromatography

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole using column chromatography. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address practical challenges encountered during the purification process.

I. Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of 2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole?

A1: For the purification of moderately polar compounds like 2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole, silica gel (60-120 mesh or 230-400 mesh) is the most commonly used and recommended stationary phase.[1] Its polarity allows for effective separation of the target compound from less polar starting materials and non-polar byproducts. In cases where the compound shows instability on silica gel, neutral alumina can be considered as an alternative.[2][3]

Q2: Which mobile phase system is most effective for the separation?

A2: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate is the standard choice for eluting 2,5-disubstituted-1,3,4-oxadiazoles.[4][5][6] The optimal ratio will depend on the specific impurities present in your crude mixture. It is crucial to first determine the ideal solvent system using Thin Layer Chromatography (TLC).[6][7] A good starting point for TLC analysis is a 7:3 or 8:2 mixture of hexane:ethyl acetate. The goal is to achieve an Rf value of approximately 0.25-0.35 for the target compound to ensure good separation on the column.[1]

Q3: Should I use isocratic or gradient elution?

A3: The choice between isocratic (constant solvent composition) and gradient (increasing solvent polarity) elution depends on the separation profile of your crude mixture as determined by TLC.

-

Isocratic Elution: If your TLC shows good separation between the target compound and its impurities with a single solvent ratio, isocratic elution is simpler and often sufficient.

-

Gradient Elution: If there are multiple impurities with a wide range of polarities, a gradient elution is more effective. You can start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) to elute non-polar impurities and gradually increase the concentration of the more polar solvent (e.g., to 70:30 hexane:ethyl acetate) to elute your target compound and then more polar impurities. A gradient of 0% to 50% ethyl acetate in petroleum ether has been successfully used for a similar compound, 2-bromo-5-methyl-1,3,4-oxadiazole.[8]

Q4: How can I monitor the progress of the column chromatography?

A4: The elution process should be monitored by collecting fractions and analyzing them using TLC.[6] Spot the collected fractions on a TLC plate alongside your crude material and a pure standard (if available). Visualizing the spots under UV light (254 nm) will allow you to identify the fractions containing your pure product. Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified compound.

Q5: Is 2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole stable on silica gel?

A5: While many oxadiazoles are stable, some can be sensitive to the acidic nature of silica gel, potentially leading to degradation.[2] It is advisable to perform a stability test by spotting your compound on a silica TLC plate and letting it sit for an hour before eluting to check for any new spots that would indicate decomposition.[3] If degradation is observed, consider using deactivated silica gel (by adding a small amount of a neutralising agent like triethylamine to the mobile phase, typically 0.1-1%) or switching to a more inert stationary phase like neutral alumina.[3]

II. Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of 2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole.

| Problem | Possible Cause(s) | Solution(s) |

| Poor or No Separation | 1. Inappropriate mobile phase: The polarity of the eluent is too high or too low. 2. Column overloading: Too much crude material was loaded onto the column. | 1. Optimize the mobile phase using TLC. Aim for an Rf of 0.25-0.35 for the target compound. If the Rf is too high, decrease the eluent polarity. If it's too low, increase the polarity.[3][9] 2. Reduce the sample load. A general rule of thumb is to load 1-5% of crude material relative to the weight of the silica gel.[1][3] |

| Compound is Stuck on the Column | 1. Eluent polarity is too low. 2. Compound may have degraded or irreversibly adsorbed to the silica gel. Halogenated molecules can sometimes exhibit "sticky" behavior on columns.[10] | 1. Gradually increase the polarity of the mobile phase. For very polar compounds, a small percentage of methanol in dichloromethane can be effective.[11] 2. Perform a stability test on a TLC plate. [2] If degradation is confirmed, switch to a less acidic stationary phase like neutral alumina or use deactivated silica gel.[3] Adding a small amount of a more polar, strong solvent like tetrahydrofuran (THF) to the mobile phase might help overcome strong interactions with the stationary phase.[10] |

| Tailing of Spots on TLC and Column | 1. Compound is too concentrated when loaded. 2. Interaction with acidic sites on the silica gel. | 1. Ensure the sample is fully dissolved in a minimum amount of solvent before loading. 2. Add a small amount of a modifier to the mobile phase. For potentially basic impurities or interactions, adding 0.1-1% triethylamine can improve peak shape.[3] |

| Co-elution of Impurities | 1. Solvent system lacks the necessary selectivity. 2. Column was not packed properly, leading to channeling. | 1. Experiment with different solvent systems. For example, replacing hexane with dichloromethane or adding a small amount of a third solvent with different properties might improve separation. 2. Ensure the column is packed uniformly without any cracks or air bubbles. A well-packed column is crucial for good resolution. |

III. Experimental Protocols

Protocol 1: TLC Analysis for Solvent System Optimization

-

Dissolve a small amount of the crude 2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

On a silica gel TLC plate, draw a baseline in pencil approximately 1 cm from the bottom.

-

Spot the dissolved crude material onto the baseline.

-

Prepare a developing chamber (a beaker with a watch glass cover) containing a small amount of the chosen eluent (e.g., 8:2 hexane:ethyl acetate).

-

Place the TLC plate in the chamber, ensuring the solvent level is below the baseline.

-

Allow the solvent to travel up the plate until it is about 1 cm from the top.

-

Remove the plate, mark the solvent front with a pencil, and let it dry.

-

Visualize the spots under a UV lamp (254 nm) and calculate the Rf values.

-

Adjust the solvent ratio until the desired Rf value for the target compound (0.25-0.35) is achieved.

Protocol 2: Column Chromatography Purification

-

Column Preparation:

-

Select an appropriate size glass column and securely clamp it in a vertical position.

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

-

Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing. Add more slurry until the desired column height is reached.

-

Once packed, drain the excess solvent until the solvent level is just at the top of the silica gel. Never let the column run dry.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.

-

Carefully add the dissolved sample to the top of the column using a pipette.

-

Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent. Carefully add the dry, loaded silica to the top of the column.

-

-

Elution and Fraction Collection:

-

Carefully add the mobile phase to the top of the column.

-

Begin eluting the column, collecting the eluent in fractions (e.g., test tubes or flasks).

-

If using a gradient, gradually increase the polarity of the mobile phase according to your optimized conditions.

-

Monitor the collected fractions by TLC to identify those containing the pure product.

-

-

Isolation of Pure Compound:

-

Combine the fractions that contain the pure product.

-

Remove the solvent using a rotary evaporator to yield the purified 2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole.

-

IV. Visualized Workflows

Sources

- 1. rroij.com [rroij.com]

- 2. Purification [chem.rochester.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. eprints.utar.edu.my [eprints.utar.edu.my]

- 5. researchgate.net [researchgate.net]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. Home Page [chem.ualberta.ca]

- 8. 2-bromo-5-methyl-1,3,4-oxadiazole synthesis - chemicalbook [chemicalbook.com]

- 9. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]